molecular formula C19H23N5O3 B5616915 (1S*,5R*)-6-(2-methoxyethyl)-3-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-(2-methoxyethyl)-3-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5616915
M. Wt: 369.4 g/mol
InChI Key: MWMIRRSMOAIWKG-UONOGXRCSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "(1S*,5R*)-6-(2-methoxyethyl)-3-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one" often involves complex reactions. For example, Sañudo et al. (2006) described the synthesis of a related class of compounds through Ugi reactions followed by treatment with diazomethane to obtain O-methyl derivatives (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Molecular Structure Analysis

The molecular structure of these compounds can be intricate. Weber et al. (2001) analyzed similar compounds, highlighting the repulsion between axial N-atoms indicated by the distortion of the cyclohexane chairs and increased N⋅⋅⋅N distances (Weber, Morgenstern, Hegetschweiler, & Schmalle, 2001).

Chemical Reactions and Properties

Chemical reactions of this class of compounds are diverse and complex. For instance, Vijayakumar and Sundaravadivelu (2005) reported the synthesis and spectral analysis of derivatives of 3,7-diazabicyclo[3.3.1]nonanes, revealing insights into their chemical behavior (Vijayakumar & Sundaravadivelu, 2005).

Physical Properties Analysis

The physical properties of such compounds are crucial for understanding their behavior. Research by Ullah et al. (2005) involved the synthesis of functionalized bicyclic compounds, providing data on their physical properties (Ullah, Rotzoll, Schmidt, Michalik, & Langer, 2005).

Chemical Properties Analysis

Analysis of chemical properties is essential for comprehending the reactivity and potential applications of these compounds. McCabe et al. (1989) explored the conformational properties of diazabicyclo[3.3.1]nonan-9-one derivatives, providing insights into their chemical nature (McCabe, Milne, & Sim, 1989).

properties

IUPAC Name

(1S,5R)-6-(2-methoxyethyl)-3-[2-(1H-1,2,4-triazol-5-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-27-9-8-24-14-7-6-13(18(24)25)10-23(11-14)19(26)16-5-3-2-4-15(16)17-20-12-21-22-17/h2-5,12-14H,6-11H2,1H3,(H,20,21,22)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMIRRSMOAIWKG-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2CCC(C1=O)CN(C2)C(=O)C3=CC=CC=C3C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC=CC=C3C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-6-(2-methoxyethyl)-3-[2-(1H-1,2,4-triazol-5-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

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